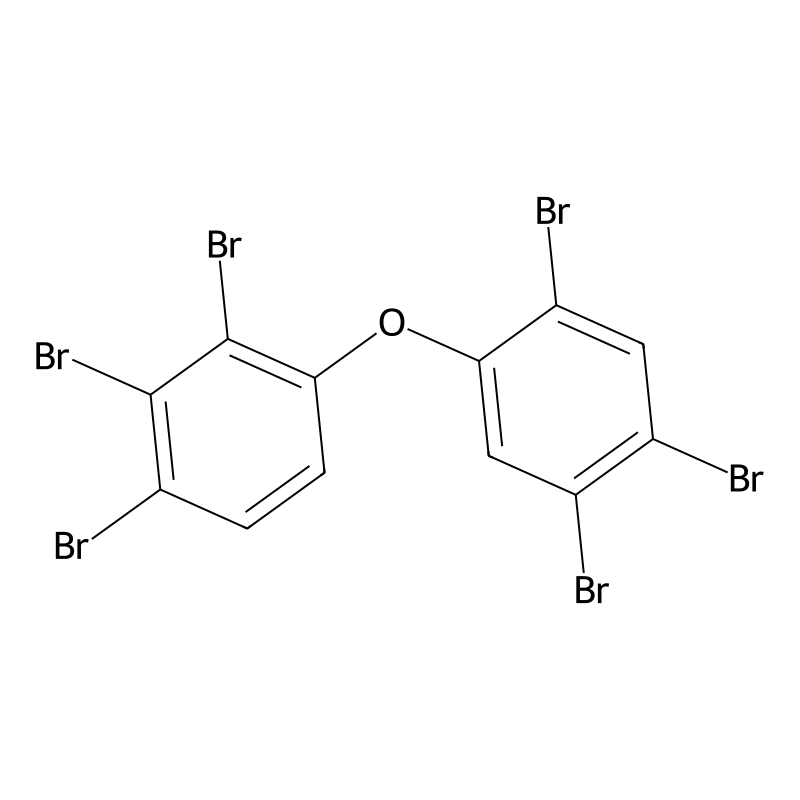

2,2',3,4,4',5'-Hexabromodiphenyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Availability of Information on Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-

This might be due to several reasons:

- The compound might be newly synthesized or not widely studied.

- It might not possess properties that are particularly interesting for scientific research.

- Information about its research applications might be proprietary and not publicly available.

Future Research Directions

Given the scarcity of information, it's difficult to predict specific research directions for Benzene, 1,2,3-tribromo-4-(2,4,5-tribromophenoxy)-. However, based on its structure, some potential areas of exploration could include:

- Investigating its physical and chemical properties: This could involve determining its melting point, boiling point, solubility, and reactivity.

- Exploring its potential applications: Depending on its properties, it could be evaluated for potential applications in various fields, such as materials science, medicine, or environmental science.

- Understanding its environmental impact: If the compound is found to be persistent or toxic, studies would be needed to assess its potential environmental impact.

2,2',3,4,4',5'-Hexabromodiphenyl ether is a member of the polybrominated diphenyl ethers family, specifically identified by its molecular formula C12H4Br6O and a molecular weight of 643.584 g/mol. This compound is characterized by the presence of six bromine atoms attached to a biphenyl structure, which contributes to its properties as a flame retardant. The compound is commonly used in various applications due to its effectiveness in reducing flammability in materials such as textiles, plastics, and electronics .

No information is currently available regarding a specific mechanism of action for this compound in biological systems or its interaction with other molecules.

- Bromine can be irritating to the skin, eyes, and respiratory system.

- Organic bromides can be flammable and may decompose to release toxic fumes upon heating.

- It is advisable to handle such compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

The chemical behavior of 2,2',3,4,4',5'-Hexabromodiphenyl ether mainly involves reactions typical for halogenated compounds. It can undergo:

- Dehalogenation: This reaction can occur under specific conditions, leading to the formation of less brominated diphenyl ethers.

- Hydrolysis: In the presence of water and under acidic or basic conditions, hydrolysis may result in the breakdown of the ether bond.

- Oxidation: The compound can be oxidized to form hydroxylated metabolites, which are often studied for their biological activity and environmental persistence .

Research indicates that 2,2',3,4,4',5'-Hexabromodiphenyl ether exhibits various biological effects. It has been implicated in endocrine disruption, as it can interfere with thyroid hormone signaling pathways. Studies have shown that exposure to this compound may lead to adverse effects on reproduction and development in animal models. Its metabolites have also been linked to neurodevelopmental issues .

The synthesis of 2,2',3,4,4',5'-Hexabromodiphenyl ether typically involves bromination of diphenyl ether using bromine or brominating agents under controlled conditions. The process may include:

- Bromination: Diphenyl ether is treated with bromine in the presence of a catalyst to introduce bromine atoms at specific positions.

- Purification: The crude product is purified through techniques such as recrystallization or chromatography to isolate the desired hexabrominated compound .

2,2',3,4,4',5'-Hexabromodiphenyl ether is primarily utilized as a flame retardant in various industries. Its applications include:

- Textiles: Used to enhance fire resistance in fabrics.

- Electronics: Incorporated into circuit boards and other electronic components to reduce flammability.

- Construction Materials: Added to plastics and foams used in building materials for improved safety standards .

Interaction studies have focused on the metabolic pathways and toxicological effects of 2,2',3,4,4',5'-Hexabromodiphenyl ether. Research indicates that it can form hydroxylated metabolites upon biotransformation. These metabolites exhibit altered biological activity compared to the parent compound and may contribute to its endocrine-disrupting potential. Additionally, studies highlight interactions with proteins involved in thyroid hormone transport and metabolism .

Several compounds share structural characteristics with 2,2',3,4,4',5'-Hexabromodiphenyl ether. Here’s a comparison with some notable similar compounds:

Uniqueness: 2,2',3,4,4',5'-Hexabromodiphenyl ether's unique arrangement of bromine atoms contributes to its specific biological activity and environmental persistence compared to other members of the polybrominated diphenyl ethers family.

XLogP3

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard